molecular formula C14H8BrClF3NO B11569566 4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol

4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11569566
M. Wt: 378.57 g/mol
InChI Key: YMOJROHGERMSBJ-UHFFFAOYSA-N
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Description

4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the reagents used.

Scientific Research Applications

4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{[2-chloro-5-(trifluoromethyl)phenyl]imino}methyl]phenol is unique due to the combination of its halogen substituents and the presence of both imino and phenolic hydroxyl groups

Properties

Molecular Formula

C14H8BrClF3NO

Molecular Weight

378.57 g/mol

IUPAC Name

4-bromo-2-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C14H8BrClF3NO/c15-10-2-4-13(21)8(5-10)7-20-12-6-9(14(17,18)19)1-3-11(12)16/h1-7,21H

InChI Key

YMOJROHGERMSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C=CC(=C2)Br)O)Cl

Origin of Product

United States

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